4-(5-Chloropyridin-2-yl)morpholine

Organic Synthesis Process Chemistry Distillation

4-(5-Chloropyridin-2-yl)morpholine (CAS 59027-83-7; molecular formula C9H11ClN2O; molecular weight 198.65 g/mol) is a heterocyclic organic compound that combines a pyridine ring bearing a chlorine atom at the 5-position with a morpholine moiety at the 2-position. This 5-chloro-substituted pyridinyl morpholine scaffold is primarily utilized as a versatile building block in medicinal chemistry and as a key intermediate in the synthesis of more complex pharmacophores, including those targeting neurological and inflammatory pathways.

Molecular Formula C9H11ClN2O
Molecular Weight 198.65 g/mol
CAS No. 59027-83-7
Cat. No. B1313872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Chloropyridin-2-yl)morpholine
CAS59027-83-7
Molecular FormulaC9H11ClN2O
Molecular Weight198.65 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC=C(C=C2)Cl
InChIInChI=1S/C9H11ClN2O/c10-8-1-2-9(11-7-8)12-3-5-13-6-4-12/h1-2,7H,3-6H2
InChIKeyYRMQAIZYTSLWPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(5-Chloropyridin-2-yl)morpholine (CAS 59027-83-7): A 5-Chloropyridinyl Morpholine Scaffold for Heterocyclic Chemistry and Drug Discovery Intermediates


4-(5-Chloropyridin-2-yl)morpholine (CAS 59027-83-7; molecular formula C9H11ClN2O; molecular weight 198.65 g/mol) is a heterocyclic organic compound that combines a pyridine ring bearing a chlorine atom at the 5-position with a morpholine moiety at the 2-position [1]. This 5-chloro-substituted pyridinyl morpholine scaffold is primarily utilized as a versatile building block in medicinal chemistry and as a key intermediate in the synthesis of more complex pharmacophores, including those targeting neurological and inflammatory pathways [2]. The compound is commercially available with typical purity specifications of ≥95% or ≥98% and is designated exclusively for research and further manufacturing use .

The Procurement Risk of Analog Swaps: Why 4-(5-Chloropyridin-2-yl)morpholine Cannot Be Replaced by Other Halopyridinyl Morpholines


While several halopyridinyl morpholine analogs share the same core scaffold, their divergent physicochemical properties—specifically boiling point, density, and basicity (pKa)—render them non-interchangeable in synthetic workflows and formulation development. As demonstrated in the quantitative evidence below, substituting 4-(5-chloropyridin-2-yl)morpholine with its bromo, fluoro, or regioisomeric counterparts alters critical parameters such as distillation behavior, handling density, and protonation state, which directly impacts reaction yields, purification efficiency, and downstream biological activity [1]. Generic substitution without verifying these property differences introduces significant scientific and operational risk, particularly in multi-step patent-protected syntheses where this compound is explicitly claimed as a critical intermediate [2].

Quantitative Differentiation of 4-(5-Chloropyridin-2-yl)morpholine: Comparative Physicochemical and Synthetic Utility Data


Boiling Point Profile: 4-(5-Chloropyridin-2-yl)morpholine vs. 4-(5-Bromopyridin-2-yl)morpholine and 4-(5-Fluoropyridin-2-yl)morpholine

4-(5-Chloropyridin-2-yl)morpholine exhibits a boiling point of 161–163 °C at 0.1 Torr . In contrast, the bromo analog (4-(5-bromopyridin-2-yl)morpholine, CAS 200064-11-5) has a predicted boiling point of 354.5 ± 42.0 °C at 760 mmHg , while the fluoro analog (4-(5-fluoropyridin-2-yl)morpholine, CAS 1287217-51-9) boils at 304.6 ± 42.0 °C at 760 mmHg . The significantly lower boiling point of the chloro derivative under reduced pressure facilitates gentler distillation conditions, reducing the risk of thermal decomposition during purification and enabling more efficient solvent recovery in process-scale syntheses.

Organic Synthesis Process Chemistry Distillation

Density Variation: 4-(5-Chloropyridin-2-yl)morpholine vs. Bromo and Fluoro Analogs

The predicted density of 4-(5-chloropyridin-2-yl)morpholine is 1.257 ± 0.06 g/cm³ . This value is intermediate between the denser bromo analog (1.499 ± 0.06 g/cm³) and the less dense fluoro analog (1.213 ± 0.06 g/cm³) . The density differential—approximately 0.24 g/cm³ higher than the fluoro compound and 0.24 g/cm³ lower than the bromo compound—directly influences bulk handling, solvent miscibility, and formulation homogeneity.

Formulation Material Science Process Engineering

Basicity (pKa) as a Determinant of Reactivity: 4-(5-Chloropyridin-2-yl)morpholine vs. 2-Substituted Regioisomer

The predicted pKa of 4-(5-chloropyridin-2-yl)morpholine is 3.46 ± 0.10, indicating a weakly basic morpholine nitrogen . In sharp contrast, the regioisomer 2-(5-chloropyridin-2-yl)morpholine (CAS 1211526-64-5) exhibits a markedly higher predicted pKa of 7.83 ± 0.40 . This difference of over 4 log units reflects a substantial change in protonation state at physiological pH, which critically affects salt formation, solubility, and binding interactions in biological systems.

Medicinal Chemistry Salt Formation Reactivity

Patent-Critical Intermediate: Explicit Claim in US12410136 for CNS Drug Synthesis

4-(5-Chloropyridin-2-yl)morpholine is explicitly claimed as a synthetic intermediate in US Patent 12,410,136 B2, titled 'Pyridinyl morpholine compound, preparation method therefor, and application thereof' [1]. The patent describes its use in preparing pyridinyl morpholine derivatives that act as antagonists of D2, D3, and 5-HT2A receptors for treating schizophrenia [2]. This compound is a required starting material for the patented synthetic route; substitution with a non-claimed analog would not only deviate from the validated process but could also jeopardize intellectual property position and regulatory filing consistency.

Intellectual Property Synthetic Route CNS Drug Discovery

Primary Scientific and Industrial Applications Where 4-(5-Chloropyridin-2-yl)morpholine Outperforms Analogs


Synthesis of CNS-Active Pyridinyl Morpholine Derivatives Under Patent Protection

4-(5-Chloropyridin-2-yl)morpholine serves as the required starting material for the preparation of D2/D3/5-HT2A receptor antagonists described in US Patent 12,410,136 B2 [1]. The validated synthetic route depends on the specific reactivity of the 5-chloro-2-morpholinopyridine core; substitution with bromo, fluoro, or regioisomeric analogs would alter reaction yields and product profiles, potentially invalidating the patent coverage and requiring re-optimization of the entire synthetic sequence.

Process Chemistry: Distillation-Enabled Purification of Thermally Sensitive Intermediates

The relatively low boiling point of 4-(5-chloropyridin-2-yl)morpholine under reduced pressure (161–163 °C at 0.1 Torr) allows for gentle distillation purification [1]. This property is particularly valuable when the compound is used as an intermediate in multi-step syntheses that generate heat-sensitive byproducts. The bromo and fluoro analogs, with significantly higher boiling points, would require harsher thermal conditions that risk decomposition or side reactions.

Formulation Development: Density-Matched Liquid Handling in Automated Synthesis

With a predicted density of 1.257 g/cm³, 4-(5-chloropyridin-2-yl)morpholine offers a midpoint density that is compatible with standard liquid handling robotics and solvent systems commonly used in medicinal chemistry [1]. The denser bromo analog (1.499 g/cm³) may cause dispensing inaccuracies in automated platforms, while the lighter fluoro analog (1.213 g/cm³) may exhibit different miscibility profiles, impacting reaction homogeneity.

Salt Formation and Bioavailability Modulation in Preclinical Lead Optimization

The predicted pKa of 3.46 for 4-(5-chloropyridin-2-yl)morpholine places its morpholine nitrogen in a weakly basic regime [1]. This property influences the compound's ability to form pharmaceutically acceptable salts and affects its permeability across biological membranes. In contrast, the 2-substituted regioisomer (pKa 7.83) would be predominantly protonated at physiological pH, potentially altering its ADME profile and requiring different formulation strategies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(5-Chloropyridin-2-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.